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molecular formula C20H20N2O2 B8654168 4(1H)-Pyridinone, 2-(aminomethyl)-5-(phenylmethoxy)-1-(phenylmethyl)- CAS No. 112334-26-6

4(1H)-Pyridinone, 2-(aminomethyl)-5-(phenylmethoxy)-1-(phenylmethyl)-

Cat. No. B8654168
M. Wt: 320.4 g/mol
InChI Key: HKZWAHYXIHIFEY-UHFFFAOYSA-N
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Patent
US04743685

Procedure details

2-(Azidomethyl)-5-(phenylmethoxy)-1-(phenylmethyl)-4(1H)-pyridinone (1.0 g, 2.89 mmol) was dissolved in 50 ml of methanol and 0.10 g of platinic oxide was added. Hydrogen was bubbled through the mixture for 30 minutes and the catalyst filtered off by suction over Hyflo. The filtrate was evaporated in vacuo and the oily residue triturated with ether to afford crystalline title compound (0.89 g), melting point 207° C.
Name
2-(Azidomethyl)-5-(phenylmethoxy)-1-(phenylmethyl)-4(1H)-pyridinone
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
oxide
Quantity
0.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[N:6]([CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH:7]=[C:8]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:9](=[O:11])[CH:10]=1)=[N+]=[N-]>CO>[NH2:1][CH2:4][C:5]1[N:6]([CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH:7]=[C:8]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:9](=[O:11])[CH:10]=1

Inputs

Step One
Name
2-(Azidomethyl)-5-(phenylmethoxy)-1-(phenylmethyl)-4(1H)-pyridinone
Quantity
1 g
Type
reactant
Smiles
N(=[N+]=[N-])CC=1N(C=C(C(C1)=O)OCC1=CC=CC=C1)CC1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
oxide
Quantity
0.1 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Hydrogen was bubbled through the mixture for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the catalyst filtered off by suction over Hyflo
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the oily residue triturated with ether

Outcomes

Product
Name
Type
product
Smiles
NCC=1N(C=C(C(C1)=O)OCC1=CC=CC=C1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.89 g
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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